2,6-Dichloropyrazine

Descripción

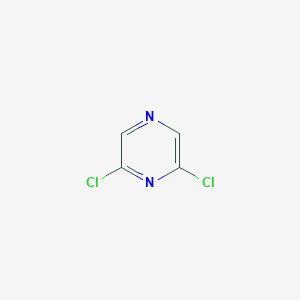

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEAAPGIZCDEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063602 | |

| Record name | 2,6-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-14-5 | |

| Record name | 2,6-Dichloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NX2PQ9HSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dichloropyrazine: A Technical Guide for Scientific Professionals

An In-depth Review of the Chemical Structure, Properties, Synthesis, and Applications of a Versatile Heterocyclic Intermediate

Abstract

2,6-Dichloropyrazine is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique electronic properties and reactive sites make it an invaluable intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic methodologies, and key applications of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, spectroscopic data analysis, and a review of its utility in the synthesis of targeted therapies, such as ATR kinase inhibitors, are presented to support researchers and scientists in the field.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound characterized by a pyrazine ring substituted with two chlorine atoms at positions 2 and 6. The symmetrical nature of the molecule and the electron-withdrawing effect of the nitrogen atoms and chlorine substituents significantly influence its reactivity.

The chemical structure and key identifiers of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4774-14-5[2][3] |

| Molecular Formula | C₄H₂Cl₂N₂[2][3] |

| Molecular Weight | 148.98 g/mol |

| SMILES | Clc1cncc(Cl)n1 |

| InChI | 1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H |

| InChIKey | LSEAAPGIZCDEEH-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. These properties, along with spectroscopic data, are essential for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

| Property | Value | Reference |

| Melting Point | 55-58 °C | |

| Boiling Point | 187.5 ± 35.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 83.8 ± 11.5 °C | |

| Solubility | Soluble in ethanol and methanol. Insoluble in water. | |

| LogP | 1.57 |

Spectroscopic Data Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the symmetrical nature of the this compound molecule, the two protons on the pyrazine ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to exhibit a single singlet peak. The exact chemical shift would depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show two distinct signals corresponding to the two sets of chemically non-equivalent carbon atoms: the carbon atoms bonded to chlorine and the carbon atoms bonded to hydrogen.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound would display characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyrazine ring, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the pyrazine ring.

Synthesis and Reactivity

Synthetic Methodologies

Several methods for the industrial production of this compound have been developed. A common approach involves the chlorination of a pyrazine precursor.

This protocol is a representative example based on patented industrial methods.

Materials:

-

2-Chloropyrazine

-

Dimethylformamide (DMF) (solvent)

-

Triethylamine (catalyst)

-

Chlorine gas

Procedure:

-

In a suitable reaction vessel equipped for chlorination, a mixture of 2-chloropyrazine, dimethylformamide, and triethylamine is prepared. A representative weight ratio is 114 parts 2-chloropyrazine, 42.5 parts dimethylformamide, and 3 parts triethylamine.

-

The mixture is heated to approximately 100 °C with stirring.

-

Chlorine gas (approximately 72 parts by weight) is bubbled through the reaction mixture.

-

After the addition of chlorine is complete, the reaction is held at the same temperature for an additional 2 hours to ensure completion.

-

Water is then added to the reaction mixture, which is subsequently stirred for 1 hour.

-

The mixture is cooled to 20 °C to facilitate the crystallization of the product.

-

The solid this compound is isolated by centrifugation and dried. The expected yield is approximately 85%.

Chemical Reactivity

The pyrazine ring is electron-deficient, and this effect is enhanced by the two electron-withdrawing chlorine atoms. This makes the carbon atoms attached to the chlorine atoms highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of this compound's utility as a synthetic intermediate, allowing for the introduction of various functional groups by reaction with nucleophiles such as amines, alcohols, and thiols.

Applications in Drug Development

This compound is a versatile precursor for the synthesis of a multitude of pharmaceutical compounds. Its ability to undergo sequential and regioselective nucleophilic substitutions allows for the construction of complex molecular architectures with desired biological activities.

Synthesis of Sulfachloropyrazine

A notable application of this compound is in the synthesis of sulfachloropyrazine, a sulfonamide antibacterial agent used in veterinary medicine.

The following is a representative protocol for the synthesis of the intermediate sulfaclozine.

Materials:

-

This compound

-

4-Aminobenzenesulfonamide (Sulfanilamide)

-

Potassium Carbonate (acid-binding agent)

-

Dimethylformamide (DMF) (solvent)

-

Dimethylbenzene (solvent)

-

Glacial Acetic Acid

-

Activated Carbon

Procedure:

-

In a reactor, combine 100 parts of this compound, 110 parts of 4-aminobenzenesulfonamide, 100 parts of potassium carbonate, 51 parts of dimethylformamide, and 150 parts of dimethylbenzene.

-

Heat the mixture to 140-145 °C with stirring and maintain this temperature for 5 hours.

-

Cool the reaction mixture and add water to dissolve the solids, then allow the layers to separate.

-

Transfer the aqueous phase to a decolorizing vessel and treat with activated carbon.

-

Filter the mixture and transfer the filtrate to an acid adjustment vessel.

-

Adjust the pH to 5-6 with glacial acetic acid to precipitate the sulfaclozine.

-

Isolate the sulfaclozine wet product by centrifugation.

Precursor to ATR Kinase Inhibitors

Recent advancements in cancer therapy have focused on targeting the DNA Damage Response (DDR) pathway. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DDR, and its inhibition is a promising strategy for cancer treatment. Pyrazine derivatives, synthesized from this compound, have been identified as potent and selective ATR kinase inhibitors. These inhibitors can sensitize cancer cells to DNA-damaging agents and exhibit single-agent activity in tumors with defective DNA repair mechanisms.

The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from DNA damage or replication stress. The core of the pathway involves the recruitment of the ATR-ATRIP complex to RPA-coated ssDNA. This is followed by the recruitment of other checkpoint proteins, leading to the activation of ATR kinase. Activated ATR then phosphorylates a multitude of downstream targets, including Chk1, to initiate cell cycle arrest and promote DNA repair. ATR inhibitors, derived from precursors like this compound, block the kinase activity of ATR, thereby preventing the downstream signaling cascade. This leads to the accumulation of DNA damage and can induce apoptosis in cancer cells.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95 or equivalent), eye shields, and gloves.

Conclusion

This compound is a highly valuable and versatile heterocyclic compound with significant applications in the chemical and pharmaceutical industries. Its straightforward synthesis and the susceptibility of its chlorine atoms to nucleophilic substitution make it an ideal starting material for the creation of diverse and complex molecules. The role of this compound as a key intermediate in the synthesis of antibacterial agents and, more recently, in the development of targeted cancer therapies such as ATR kinase inhibitors, highlights its continued importance in advancing medicinal chemistry. This guide has provided a detailed technical overview to aid researchers and drug development professionals in harnessing the full potential of this important chemical entity.

References

Physical properties of 2,6-Dichloropyrazine

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloropyrazine

This technical guide provides a comprehensive overview of the core physical properties of this compound, a pivotal heterocyclic compound in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document details quantitative physical data, experimental protocols for their determination, and logical workflows pertinent to its application.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] Its chemical structure, featuring a pyrazine ring substituted with two chlorine atoms, makes it a versatile intermediate for synthesizing a range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The electrophilic nature of the pyrazine unit allows the chlorine atoms to be susceptible to various nucleophilic substitution reactions with reagents like alcohols, amines, and thiols.[1][4] This reactivity is fundamental to its role as a building block in drug discovery and development.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Cl₂N₂ | |

| Molecular Weight | 148.98 g/mol | |

| Melting Point | 51-58 °C | |

| Boiling Point | 187-188 °C (at 760 mmHg) | |

| 122 °C (at 40 mmHg) | ||

| Density | 1.493 - 1.5 g/cm³ | |

| Appearance | White to cream or pale yellow/brown crystals or powder | |

| Solubility | Soluble in alcohol, ethanol, and methanol. Water solubility is estimated at 3784 mg/L at 25 °C. | |

| Vapor Pressure | 0.438 - 0.867 mmHg (at 25 °C) | |

| Flash Point | 83.8 °C / 183 °F (TCC) | |

| LogP (o/w) | 1.53 - 1.78 |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for confirming the identity and purity of this compound. The following sections detail standard laboratory methodologies for measuring key physical constants.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. Pure compounds exhibit a sharp melting range (typically 0.5-1.0°C), while impurities tend to depress the melting point and broaden the range. The capillary method using a Thiele tube or a digital melting point apparatus is standard.

Protocol: Capillary Method

-

Sample Preparation: Finely powder a small amount of this compound. Pack the powder into a capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly in a heating bath (such as a Thiele tube filled with mineral oil) or a melting point apparatus. Heat the apparatus gently. Near the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Verification: For high accuracy, perform an initial rapid determination to find an approximate melting point, followed by at least two careful measurements with a slower heating rate.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For small sample quantities, the Thiele tube method is highly effective.

Protocol: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: Place a few milliliters of the liquid sample into a small test tube (fusion tube).

-

Capillary Insertion: Take a capillary tube and seal one end. Place this capillary tube, open end down, into the liquid in the fusion tube.

-

Apparatus Setup: Attach the fusion tube to a thermometer. Insert the setup into a Thiele tube containing a high-boiling point oil, ensuring the fusion tube is level with the thermometer bulb.

-

Heating: Gently heat the side arm of the Thiele tube with a burner to ensure uniform temperature distribution via convection.

-

Observation: As the liquid heats, air trapped in the capillary will bubble out. Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tip.

-

Measurement: Remove the heat and allow the apparatus to cool. The liquid will begin to be drawn back into the capillary tube. The temperature at which the liquid just starts to enter the capillary is the boiling point of the sample. Record the ambient barometric pressure for accuracy.

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Protocol: Gravimetric Method

-

Solvent Preparation: Measure a precise volume (e.g., 10 mL) of the desired solvent (e.g., distilled water, ethanol) into a test tube or small flask. Record the initial temperature of the solvent.

-

Solute Addition: Weigh a container with an excess of this compound. Add a small, pre-weighed amount of the solute to the solvent.

-

Dissolution: Stopper the container and shake vigorously to dissolve the solute completely. Maintain a constant temperature throughout the experiment.

-

Saturation: Continue adding small, known increments of the solute, shaking after each addition, until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

Mass Calculation: Weigh the container with the remaining undissolved solute. The difference between the initial and final mass of the solute gives the total mass dissolved in the solvent volume.

-

Expressing Solubility: Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or mg/L.

Visualization of Experimental and Logical Workflows

The following diagrams, rendered using Graphviz, illustrate key workflows related to the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Purity Verification of this compound.

Caption: Role of this compound in Pharmaceutical Synthesis Pathway.

References

Solubility of 2,6-Dichloropyrazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichloropyrazine in various organic solvents. Due to the limited availability of publicly accessible quantitative data for this specific compound, this document summarizes known qualitative information and provides a single reported quantitative value. Furthermore, it details a generalized experimental protocol for determining solubility and presents a logical workflow for such an experiment.

Introduction

This compound is a heterocyclic organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Understanding its solubility in organic solvents is crucial for reaction optimization, purification, and formulation development. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.

Data Presentation: Solubility of this compound

Currently, there is a scarcity of comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures in peer-reviewed literature. The available information is primarily qualitative, indicating its solubility in several common organic solvents.

Qualitative Solubility:

This compound is reported to be soluble in the following organic solvents:

Quantitative Solubility:

Only one specific quantitative solubility value has been identified from the available literature.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL |

It is important to note that the temperature for the DMSO solubility was not specified in the source material. Solubility is temperature-dependent, and this value should be considered as a reference point.

Experimental Protocols: Determination of Solubility

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a standard and widely accepted method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method . The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a chemically compatible syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or mole fraction.

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of a solid in a liquid.

References

A Comprehensive Technical Guide to 2,6-Dichloropyrazine for Researchers and Drug Development Professionals

An in-depth examination of the molecular characteristics, synthesis, and applications of 2,6-Dichloropyrazine, a pivotal intermediate in medicinal chemistry and materials science.

Core Molecular and Physical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by a pyrazine ring substituted with two chlorine atoms, imparts specific reactivity that is highly valued in the development of novel therapeutic agents and functional materials.[1][2] The presence of the electron-withdrawing pyrazine ring and the chloro substituents makes the carbon atoms at positions 2 and 6 susceptible to nucleophilic substitution, a key feature exploited in synthetic chemistry.[3]

Below is a summary of the key molecular and physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₄H₂Cl₂N₂ | [4][5] |

| Molecular Weight | 148.98 g/mol | |

| CAS Number | 4774-14-5 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 55-58 °C | |

| Boiling Point | 187.5 ± 35.0 °C at 760 mmHg | |

| Solubility | Soluble in ethanol and methanol | |

| SMILES | Clc1cncc(Cl)n1 | |

| InChI Key | LSEAAPGIZCDEEH-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the chlorination of a pyrazine precursor. One established method involves the chlorination of 2-chloropyrazine. The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by a variety of nucleophiles. This reactivity is fundamental to its role as a scaffold in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of this compound via Chlorination

This protocol outlines the industrial synthesis of this compound from 2-chloropyrazine.

Materials:

-

2-chloropyrazine

-

Dimethylformamide (DMF)

-

Triethylamine (catalyst)

-

Chlorine gas

-

Water

Procedure:

-

In a specialized chlorination tank, fully mix 2-chloropyrazine, dimethylformamide (DMF), and the triethylamine catalyst. The typical weight ratio is 114 parts 2-chloropyrazine, 42.5 parts DMF, and 3 parts triethylamine.

-

While stirring, heat the mixture to 100 °C.

-

Introduce chlorine gas into the reaction mixture to initiate chlorination.

-

After the introduction of chlorine is complete, maintain the reaction mixture at 100 °C for an additional 2 hours for insulation.

-

Following the insulation period, add water to the reaction mixture and stir for 1 hour.

-

Cool the reaction solution to 20 °C to facilitate the crystallization of this compound.

-

Isolate the this compound product by centrifugation. This process typically yields a product with a purity of approximately 85%.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the amination of this compound, a common reaction in the synthesis of pharmaceutical intermediates.

Materials:

-

This compound

-

Amine (e.g., adamantane-containing amines)

-

Solvent (e.g., dioxane)

-

Base (e.g., cesium carbonate)

Procedure:

-

In a reaction vessel, dissolve this compound in a suitable solvent such as dioxane.

-

Add the desired amine to the solution. For mono-amination, an equimolar amount or a slight excess of the amine is typically used.

-

Add a base, for example, cesium carbonate, to the reaction mixture to facilitate the reaction.

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired aminated pyrazine derivative.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its unique chemical properties allow for its incorporation into molecules targeting various diseases, including infectious diseases, neurological disorders, and cancer.

One of the notable applications of this compound is in the synthesis of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. ATR is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy.

The ATR Kinase Signaling Pathway

The ATR kinase is a central component of the cellular response to DNA damage and replication stress. In response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage, ATR is activated and phosphorylates a cascade of downstream substrates, including the checkpoint kinase 1 (Chk1). This signaling cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, ultimately ensuring genomic integrity. In many cancer cells, which often have defects in other DNA repair pathways, there is an increased reliance on the ATR pathway for survival, making ATR an attractive target for cancer therapy.

References

Spectroscopic Profile of 2,6-Dichloropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-dichloropyrazine, a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₂Cl₂N₂ with a molecular weight of approximately 148.98 g/mol . Due to its symmetrical structure, the spectroscopic data presents a distinct and readily identifiable profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is characterized by a single sharp signal, indicative of the two equivalent aromatic protons.

| Chemical Shift (δ) | Multiplicity | Solvent |

| 8.535 ppm | Singlet | CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its aromatic and carbon-chlorine bonds. The data presented below is based on the gas-phase IR spectrum available from the NIST Chemistry WebBook.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment (Tentative) |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~1550 | Medium | Aromatic C=N/C=C Stretch |

| ~1400 | Strong | Aromatic Ring Vibration |

| ~1150 | Strong | In-plane C-H Bending |

| ~850 | Strong | C-Cl Stretch |

| ~780 | Strong | Out-of-plane C-H Bending |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern, with the molecular ion peak being the base peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is evident in the molecular ion and fragment peaks.

| m/z | Relative Intensity (%) |

| 148 | 100.0 |

| 150 | 64.4 |

| 113 | 69.2 |

| 60 | 32.7 |

| 86 | 29.0 |

| 51 | 27.7 |

| 115 | 22.4 |

| 87 | 17.8 |

| 62 | 11.6 |

| 152 | 10.4 |

| 88 | 10.0 |

| 89 | 5.6 |

| 149 | 5.4 |

| 151 | 3.4 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: 0 to 200 ppm

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Electron Ionization-Mass Spectrometry (EI-MS)

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Volatilize the sample in the ion source.

-

Bombard the gaseous molecules with a beam of electrons (typically at 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

The Reactivity Profile of 2,6-Dichloropyrazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized organic molecules.[][2][3] Its unique electronic properties, stemming from the presence of two electron-withdrawing nitrogen atoms and two reactive chlorine atoms, make it a valuable synthon in medicinal chemistry and materials science.[][2] This technical guide provides an in-depth exploration of the reactivity profile of this compound, focusing on its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows are presented to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Cl₂N₂ | |

| Molecular Weight | 148.98 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 55-58 °C | |

| Solubility | Soluble in many organic solvents | |

| ¹H NMR (CDCl₃) | δ 8.45 (s, 2H) | |

| ¹³C NMR (CDCl₃) | δ 146.1, 144.9 |

Reactivity Profile

The reactivity of this compound is dominated by the susceptibility of the carbon-chlorine bonds to nucleophilic attack and oxidative addition, paving the way for a diverse range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. The reaction typically proceeds in a stepwise manner, allowing for the synthesis of mono- and di-substituted pyrazine derivatives.

Experimental Protocol: Monoamination of this compound

This protocol describes the synthesis of N-substituted 6-chloropyrazin-2-amines.

-

Materials: this compound, appropriate amine (1.0-1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound in DMF, add the amine and potassium carbonate.

-

Stir the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Representative Yields for Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Product | Yield (%) |

| Aniline | 2-Anilino-6-chloropyrazine | 75 |

| Morpholine | 2-Morpholino-6-chloropyrazine | 88 |

| 4-Methyl-1H-pyrazole | 2-(4-Methyl-1H-pyrazol-1-yl)-6-chloropyrazine | 72 |

| Sodium Methoxide | 2-Chloro-6-methoxypyrazine | 90 |

Logical Relationship: Stepwise Nucleophilic Substitution

The following diagram illustrates the sequential substitution of the chlorine atoms on this compound.

Sequential displacement of chlorine atoms.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions provide access to a vast array of substituted pyrazine derivatives with applications in pharmaceuticals and materials science.

The Suzuki-Miyaura coupling reaction of this compound with aryl or vinyl boronic acids or their esters is a powerful method for the synthesis of 2,6-diaryl or -divinylpyrazines.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 2,6-diarylpyrazines.

-

Materials: this compound, arylboronic acid (2.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents), potassium carbonate (K₂CO₃, 4.0 equivalents), and a 3:1 mixture of toluene and water.

-

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the toluene/water solvent mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 2: Representative Yields for Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2,6-Diphenylpyrazine | 85 |

| 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)pyrazine | 82 |

| Thiophene-2-boronic acid | 2,6-Di(thiophen-2-yl)pyrazine | 78 |

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines. This reaction is particularly useful for synthesizing diaminopyrazine derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes the synthesis of 2,6-diaminopyrazines.

-

Materials: this compound, amine (2.2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), Xantphos (0.04 equivalents), cesium carbonate (Cs₂CO₃, 4.0 equivalents), and anhydrous 1,4-dioxane.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ and Xantphos in 1,4-dioxane and stir for 10 minutes.

-

Add this compound, the amine, and Cs₂CO₃.

-

Heat the reaction mixture to 100-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 3: Representative Yields for Buchwald-Hartwig Amination of this compound

| Amine | Product | Yield (%) |

| Aniline | N²,N⁶-Diphenylpyrazine-2,6-diamine | 70 |

| Morpholine | 2,6-Dimorpholinopyrazine | 85 |

| Benzylamine | N²,N⁶-Dibenzylpyrazine-2,6-diamine | 78 |

The Sonogashira coupling enables the formation of carbon-carbon bonds between this compound and terminal alkynes, leading to the synthesis of 2,6-dialkynylpyrazines.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes the synthesis of 2,6-dialkynylpyrazines.

-

Materials: this compound, terminal alkyne (2.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equivalents), copper(I) iodide (CuI, 0.1 equivalents), triethylamine (Et₃N), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of this compound and the terminal alkyne in THF and triethylamine, add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 4: Representative Yields for Sonogashira Coupling of this compound

| Terminal Alkyne | Product | Yield (%) |

| Phenylacetylene | 2,6-Bis(phenylethynyl)pyrazine | 80 |

| Trimethylsilylacetylene | 2,6-Bis((trimethylsilyl)ethynyl)pyrazine | 75 |

| 1-Hexyne | 2,6-Bis(hex-1-yn-1-yl)pyrazine | 70 |

Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for these palladium-catalyzed reactions is depicted below.

General mechanism for Pd-catalyzed cross-coupling.

Application in Kinase Inhibitor Synthesis

This compound is a key starting material for the synthesis of various kinase inhibitors, which are a critical class of therapeutics in oncology. For instance, derivatives of 2,6-disubstituted pyrazines have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.

Experimental Workflow: Synthesis of a PIM-1 Kinase Inhibitor

The following diagram outlines a multi-step synthesis of a 2,6-disubstituted pyrazine-based PIM-1 inhibitor.

Synthetic route to a PIM-1 kinase inhibitor.

Signaling Pathway: PIM-1 Kinase in Cell Survival

PIM-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Inhibition of PIM-1 can therefore lead to apoptosis in cancer cells.

Inhibition of the PIM-1 signaling pathway.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it an indispensable tool for synthetic chemists. Its propensity to undergo nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The detailed protocols and compiled data within this guide are intended to empower researchers in drug discovery and materials science to fully harness the synthetic potential of this valuable heterocyclic building block.

References

The Electrophilic Character of 2,6-Dichloropyrazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the electrophilic nature of 2,6-dichloropyrazine, a versatile heterocyclic compound pivotal in the fields of medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document outlines the core reactivity, experimental protocols, and quantitative data associated with this important synthetic building block.

Introduction: The Chemical Profile of this compound

This compound is a halogenated nitrogen-containing heterocycle with the molecular formula C₄H₂Cl₂N₂.[1] Its structure, featuring a pyrazine ring substituted with two electron-withdrawing chlorine atoms, renders the aromatic system electron-deficient. This inherent electronic characteristic is the foundation of its electrophilic nature, making it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility as a precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals targeting infectious diseases, neurological disorders, and cancer.[2][3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂N₂ | [1] |

| Molecular Weight | 148.98 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 55-58 °C | |

| Boiling Point | 187.5 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. | |

| CAS Number | 4774-14-5 |

Core Reactivity: A Hub for Nucleophilic Aromatic Substitution and Catalysis

The electron-deficient pyrazine ring, further activated by the two chloro-substituents, readily undergoes nucleophilic aromatic substitution (SₙAr) reactions. This is the primary manifestation of its electrophilic character. Additionally, the carbon-chlorine bonds are amenable to various palladium-catalyzed cross-coupling reactions, offering a powerful toolkit for the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex intermediate, followed by the expulsion of the chloride ion to yield the substituted product. Due to the symmetry of this compound, the initial monosubstitution can occur at either the C2 or C6 position, yielding a single product. The introduction of the first substituent can, however, influence the reactivity of the second chlorine atom towards further substitution.

The reaction of this compound with amines is a common method for the synthesis of aminopyrazine derivatives, which are prevalent scaffolds in many biologically active compounds. Both catalyst-free and palladium-catalyzed amination methods are employed.

Table 2: Representative Yields for Amination of this compound

| Amine | Reaction Type | Conditions | Product | Yield (%) | Reference |

| Adamantane-containing amine | Catalyst-free (Monoamination) | K₂CO₃, DMF, 140 °C | N-(adamantylalkyl)-6-chloropyrazin-2-amine | 82 | |

| Adamantane-containing amine | Pd-catalyzed (Diamination) | Pd(dba)₂, Ph-JosiPhos, Dioxane | N²,N⁶-bis(adamantylalkyl)pyrazine-2,6-diamine | 90 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly effective for the formation of C-C bonds, enabling the synthesis of aryl- and heteroaryl-substituted pyrazines.

Table 3: Yields for Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Stoichiometry (Boronic Acid:Dichloropyrazine) | Product | Yield (%) | Reference |

| Phenylboronic acid | 2.2 : 1 | 2,6-Diphenylpyrazine | 75 | |

| 2,6-Dimethylphenylboronic acid | 1 : 1 | 2-Chloro-6-(2,6-dimethylphenyl)pyrazine | ~50 (in a statistical mixture) | |

| 3,5-Dimethylphenylboronic acid | 2.2 : 1 | 2,6-Bis(3,5-dimethylphenyl)pyrazine | 80 |

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of alkynylpyrazines, which are valuable intermediates in organic synthesis.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines under milder conditions than traditional SₙAr reactions, offering excellent functional group tolerance.

Experimental Protocols

The following sections provide detailed experimental methodologies for key reactions involving this compound. These protocols are based on literature precedents and serve as a guide for laboratory practice.

General Procedure for Nucleophilic Aromatic Substitution (SₙAr): Monoamination

This protocol describes a typical catalyst-free monoamination of this compound.

Workflow for Monoamination of this compound

Caption: General workflow for the catalyst-free monoamination of this compound.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired primary or secondary amine (1.1 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

-

Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) (5 mL).

-

Place the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to 100-140 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-chloropyrazine derivative.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol for monosubstitution or 2.2 mmol for disubstitution), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 mmol).

-

Add a suitable solvent system, for example, a mixture of toluene and ethanol (e.g., 4:1, 5 mL).

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-substituted pyrazine.

Conclusion

This compound's pronounced electrophilic character, stemming from its electron-deficient pyrazine core and activating chloro-substituents, establishes it as a cornerstone in synthetic organic chemistry. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a diverse range of functionalized pyrazine derivatives. The experimental protocols and quantitative data presented in this guide are intended to empower researchers in drug discovery and materials science to effectively harness the synthetic potential of this versatile building block for the development of novel and impactful molecules.

References

- 1. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol [mdpi.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, this compound and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2,6-Dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Among its derivatives, 2,6-dichloropyrazine stands out as a highly versatile and valuable building block for the synthesis of a diverse array of therapeutic agents.[2][3] The presence of two reactive chlorine atoms at the 2 and 6 positions allows for facile nucleophilic substitution, enabling the introduction of a wide range of functional groups and the exploration of vast chemical space.[3] This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antimicrobial, and kinase-inhibiting agents. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a practical resource for researchers in the field of drug discovery and development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H2Cl2N2 | |

| Molecular Weight | 148.98 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 57-61 °C | |

| Boiling Point | 197.8 °C | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

Key Therapeutic Areas and Biological Activities

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas, owing to their ability to interact with various biological targets. The primary areas of application include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.

Kinase Inhibition:

Several studies have reported the design and synthesis of potent kinase inhibitors based on the 2,6-disubstituted pyrazine scaffold. These inhibitors can target various kinases involved in cancer cell proliferation, survival, and angiogenesis. For instance, derivatives have been developed as inhibitors of Casein Kinase 2 (CK2) and PIM kinases, both of which are implicated in tumorigenesis. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

Cytotoxicity against Cancer Cell Lines:

Numerous this compound derivatives have exhibited potent cytotoxic activity against a panel of human cancer cell lines. The table below summarizes some of the reported in vitro anticancer activities.

| Compound/Derivative | Cancer Cell Line | Biological Activity (IC50/EC50) | Reference |

| 2,6-disubstituted pyrazine (Compound 7) | - | CK2 Inhibition: IC50 = 0.023 µM | |

| 2,6-disubstituted pyrazine (Compound 13) | - | Cellular CK2 Inhibition: IC50 = 0.17 µM | |

| Imidazo[1,2-a]pyrazine derivatives | Human Breast Cancer (MCF-7) | IC50 values ranging from 1.5 to >100 µM | |

| Imidazo[1,2-a]pyrazine derivatives | Human Laryngeal Carcinoma (Hep-2) | IC50 values ranging from 11 to >100 µM | |

| Imidazo[1,2-a]pyrazine derivatives | Human Hepatocellular Carcinoma (HepG2) | IC50 values ranging from 13 to >100 µM | |

| Imidazo[1,2-a]pyrazine derivatives | Human Skin Cancer (A375) | IC50 values ranging from 11 to >100 µM | |

| Tetralin-6-yl-pyrazoline derivative (3a) | Cervix Carcinoma (HeLa) | IC50 = 3.5 µg/mL | |

| Tetralin-6-yl-pyrazoline derivative (3a) | Breast Carcinoma (MCF7) | IC50 = 4.5 µg/mL |

Antimicrobial Activity

The this compound scaffold has also been exploited for the development of novel antimicrobial agents. By introducing various substituents, researchers have synthesized compounds with activity against a range of bacterial and fungal pathogens.

| Compound/Derivative | Microorganism | Biological Activity (MIC) | Reference |

| Pyrazine-containing thiazoline (Compound 11) | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL | |

| Pyrazine-containing thiazoline (Compound 12) | Mycobacterium tuberculosis H37Rv | 3.12 µg/mL | |

| Pyrazine-containing thiazoline (Compound 40) | Mycobacterium tuberculosis H37Rv | 3.12 µg/mL | |

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 µg/mL | |

| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 µg/mL |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and for key biological assays used to evaluate their medicinal potential.

Synthesis of 2,6-Disubstituted Pyrazine Derivatives

General Procedure for Nucleophilic Aromatic Substitution:

A common and versatile method for the synthesis of 2,6-disubstituted pyrazines involves the sequential nucleophilic aromatic substitution of the chlorine atoms of this compound.

Example: Synthesis of a 2-Amino-6-aryl-pyrazine Derivative

-

Step 1: Monosubstitution. To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.0-1.2 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-6-chloropyrazine derivative.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Disubstitution (Suzuki Coupling). To a solution of the 2-amino-6-chloropyrazine derivative (1.0 eq) in a solvent system such as 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as sodium carbonate (Na2CO3) (2.0 eq).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the mixture to reflux (80-100 °C) for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final 2-amino-6-aryl-pyrazine product by column chromatography or recrystallization.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assay

Biochemical assays are used to screen for the direct inhibitory activity of compounds against a specific kinase.

-

Reagent Preparation: Prepare solutions of the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in an appropriate assay buffer.

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a microplate, add the assay buffer, the kinase enzyme, and the test compound or vehicle control.

-

Reaction Initiation: Initiate the phosphorylation reaction by adding the kinase substrate and ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Kinase Signaling Pathways in Cancer

As previously mentioned, a primary mechanism of anticancer action for many pyrazine derivatives is the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that control cell growth, proliferation, and survival.

Caption: Simplified overview of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways and potential points of inhibition by this compound derivatives.

Experimental Workflow

The development of novel therapeutic agents from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in medicinal chemistry, providing a versatile platform for the development of a wide range of therapeutic agents. Its straightforward reactivity and the diverse biological activities of its derivatives, particularly in the fields of oncology and infectious diseases, underscore its continued importance in drug discovery. Future research in this area will likely focus on the exploration of novel substitutions to enhance potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will further aid in the rational design of next-generation this compound-based therapeutics. As our understanding of the molecular basis of diseases deepens, this adaptable scaffold is poised to play an even more significant role in the development of targeted and effective medicines.

References

The Rise of 2,6-Dichloropyrazine Derivatives: A Technical Guide to a Versatile Scaffold in Drug Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and application of 2,6-dichloropyrazine derivatives. This document details the synthesis, biological activities, and mechanisms of action of this promising class of compounds.

Introduction

This compound has emerged as a highly versatile scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of biologically active molecules.[1] Its unique electronic properties and the reactivity of its chlorine atoms allow for facile derivatization, making it an attractive starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Core Synthesis Strategies

The synthetic utility of this compound lies in the susceptibility of its chlorine atoms to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at the 2 and 6 positions of the pyrazine ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary method for derivatizing this compound is through SNAr reactions. The electron-withdrawing nature of the pyrazine nitrogens activates the ring towards nucleophilic attack, facilitating the displacement of the chloro substituents. A range of nucleophiles, including amines, alcohols, and thiols, can be employed to generate diverse libraries of 2,6-disubstituted pyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have also been effectively utilized to introduce aryl, heteroaryl, and amino groups at the 2 and 6 positions. These methods offer a powerful and versatile approach to constructing complex molecular architectures.

Quantitative Biological Activity

The following tables summarize the in vitro biological activities of various this compound derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | -NH(4-methoxyphenyl) | -Cl | HCT116 | 3.19 | [1] |

| 1b | -NH(4-hydroxyphenyl) | -Cl | HCT116 | 5.42 | [1] |

| 1c | -NH(4-chlorophenyl) | -Cl | HCT116 | 8.90 | [1] |

| 2a | -NH(4-(piperidin-1-yl)phenyl) | -Cl | A549 | 2.14 | [2] |

| 2b | -NH(4-(morpholin-4-yl)phenyl) | -Cl | A549 | 3.59 | |

| 3a | -NH(3,5-dimethoxyphenyl) | -NH(CH2)2N(CH3)2 | FGFR1 | <0.01 | |

| 3b | -NH(3,5-dimethoxyphenyl) | -NH(CH2)3N(CH3)2 | FGFR2 | <0.01 |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Microorganism | MIC (µg/mL) | Reference |

| 4a | -NH(4-fluorophenyl) | -NH(CH2)2OH | S. aureus | 6.25 | |

| 4b | -NH(4-chlorophenyl) | -NH(CH2)2OH | S. aureus | 12.5 | |

| 4c | -NH(4-bromophenyl) | -NH(CH2)2OH | E. coli | 25 | |

| 5a | -O(4-nitrophenyl) | -Cl | C. albicans | 50 | |

| 5b | -O(4-methoxyphenyl) | -Cl | A. niger | 100 |

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation.

CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is linked to various cancers. Certain 2,6-disubstituted pyrazines have shown potent and selective inhibition of CK2.

References

An In-depth Technical Guide on the Biological Significance of 2,6-Dichloropyrazine and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,6-Dichloropyrazine is a highly versatile heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of biologically active molecules. While this compound itself is not known to have a direct, well-defined mechanism of action in biological systems, its true significance lies in its role as a key synthetic intermediate. The reactivity of its chlorine atoms allows for diverse chemical modifications, leading to the development of potent therapeutic agents across various classes, including antimicrobial, anticancer, and antiprotozoal drugs. This technical guide provides a comprehensive overview of the mechanisms of action of prominent drug molecules derived from this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Role of this compound in Medicinal Chemistry

This compound (C₄H₂Cl₂N₂) is a pyrazine derivative characterized by two chlorine atoms at the 2 and 6 positions of the pyrazine ring.[1] This chemical structure, particularly the electrophilic nature of the carbon atoms attached to the chlorine atoms, makes it highly susceptible to nucleophilic substitution reactions.[2] This reactivity is the cornerstone of its utility in organic synthesis, allowing for the introduction of various functional groups and the construction of complex molecular architectures with diverse pharmacological properties.[1][2]

This guide will focus on the established mechanisms of action of three major classes of therapeutic agents synthesized using a this compound scaffold:

-

Sulfonamide Antimicrobials: Exemplified by sulfachloropyrazine.

-

Antitubercular Agents: Notably, pyrazinamide, a cornerstone of tuberculosis treatment.

-

Kinase Inhibitors: Focusing on Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors used in oncology.

-

Antiprotozoal and Anticancer Derivatives: Highlighting the broader therapeutic potential.

Antimicrobial Mechanism: Sulfachloropyrazine

Sulfachloropyrazine is a sulfonamide antibiotic primarily used in veterinary medicine.[3] Its mechanism of action is a classic example of competitive inhibition in a crucial bacterial metabolic pathway.

Signaling Pathway: Folate Biosynthesis Inhibition

Sulfonamides, including sulfachloropyrazine, act as structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid, an essential cofactor for nucleotide synthesis, via the dihydropteroate synthase (DHPS) enzyme, which utilizes PABA as a substrate. Sulfachloropyrazine competitively inhibits DHPS, thereby halting folic acid production and leading to bacteriostasis.

Quantitative Data: Antimicrobial Activity

The efficacy of sulfonamides is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Compound | Organism | MIC (µg/mL) | Reference |

| Sulfachloropyrazine | Eimeria species | Not specified | |

| Sulfachloropyrazine | Pasteurella multocida | Not specified | |

| Sulfachloropyrazine | Salmonella gallinarum | Not specified |